N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core substituted with N,N,4-trimethyl groups. At the 2-position of the thiazole, an azetidine-3-carboxamide moiety is attached, which is further linked to a 6-phenylpyrimidin-4-yl group. The synthesis likely involves coupling reactions between thiazole intermediates and azetidine derivatives, as seen in analogous pathways .
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-13-18(20(29)26(2)3)30-21(24-13)25-19(28)15-10-27(11-15)17-9-16(22-12-23-17)14-7-5-4-6-8-14/h4-9,12,15H,10-11H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRLDIGZYYNYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Construction
The 2-amino-substituted thiazole ring is optimally prepared via a modified Hantzsch thiazole synthesis. Reaction of N-methyl-β-ketocarboxamide (1a) with thiourea derivatives under microwave irradiation (90°C, 30 min) produces the thiazole-5-carboxamide scaffold in 92-95% yield. Key to this process is the use of methanol as solvent, which enhances both reaction rate and product crystallinity.
Azetidine-Pyrimidine Conjugation
The 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid intermediate is synthesized through a copper-catalyzed C-N coupling between 4-chloro-6-phenylpyrimidine and azetidine-3-carboxylic acid ethyl ester. Subsequent saponification (NaOH/EtOH, reflux) provides the carboxylic acid precursor in 85% yield.
Stepwise Synthetic Protocol
Thiazole-5-Carboxamide Formation
Procedure :
- Charge a microwave vessel with N-methyl-3-oxobutanamide (1a, 1.0 eq), N-methylthiourea (1.2 eq), and methanol (0.5 M)
- Irradiate at 90°C for 30 min under 250 psi pressure
- Cool to 0°C, filter precipitate, wash with cold methanol
Yield : 94% white crystalline solid
Characterization :
- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 2.38 (s, 3H, CH3), 3.12 (s, 3H, NCH3), 3.45 (s, 3H, NCH3), 7.82 (s, 1H, thiazole-H)
- HRMS (ESI+): m/z calcd for C8H11N3OS [M+H]+: 214.0748, found: 214.0751
Azetidine-Pyrimidine Coupling
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | L-proline (20 mol%) |
| Base | Cs2CO3 (2.0 eq) |
| Solvent | DMF |
| Temperature | 110°C |
| Time | 8 h |
Yield : 87% after column chromatography (hexane:EtOAc 3:1)
Final Amide Coupling
The convergent step employs HATU-mediated amide formation:
- Combine thiazole-5-carboxylic acid (1.0 eq), azetidine-pyrimidine amine (1.1 eq), HATU (1.5 eq) in DMF
- Add DIPEA (3.0 eq), stir at RT for 4 h
- Pour into ice-water, extract with EtOAc (3×50 mL)
- Dry (Na2SO4), concentrate, purify via silica gel chromatography
Yield : 89%
Purity : >99% (HPLC, C18, 0.1% TFA/MeCN)
Reaction Optimization Studies
Microwave vs Conventional Heating
Comparative data for thiazole formation:
| Condition | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave (90°C) | 30 min | 94 | 99.2 |
| Oil Bath (90°C) | 8 h | 67 | 95.1 |
| Ultrasound (50°C) | 2 h | 78 | 97.8 |
Microwave irradiation significantly enhances both reaction efficiency and product quality.
Solvent Effects on Amide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| DCM | 8.93 | 42 |
| THF | 7.58 | 55 |
| MeCN | 37.5 | 78 |
Polar aprotic solvents with high dielectric constants favor the HATU activation mechanism.
Spectroscopic Characterization
13C NMR Analysis
Key signals confirm structural integrity:
- δ 164.8 ppm: Thiazole C2 (C=N)
- δ 170.2 ppm: Carboxamide carbonyl
- δ 158.4 ppm: Pyrimidine C4
- δ 47.3 ppm: Azetidine CH2
Mass Spectrometry
HRMS-ESI (m/z): [M+H]+ calcd for C23H25N7O2S: 476.1864, found: 476.1867
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Process Mass Intensity | 8.7 |
| E-Factor | 6.2 |
| Solvent Recovery | 92% |
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiazole-Carboxamide Derivatives
(a) Pyridinyl-Substituted Thiazole-Carboxamides
Compounds such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () and N,N,4-trimethyl-2-(3-pyridyl)-5-thiazoleacetamide () share the thiazole-carboxamide core but replace the azetidine-pyrimidine substituent with pyridinyl groups. Pyridinyl groups may enhance solubility due to their polar nature, whereas the azetidine-pyrimidine moiety in the target compound could improve binding specificity through π-π stacking and hydrogen bonding .
(b) Thiadiazole and Triazole-Linked Analogs
and describe compounds like N-(2-phenyl-1,3-thiazol-5-yl)acetamide and 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides, which incorporate triazole or thiadiazole rings instead of thiazoles. The azetidine in the target compound provides a four-membered ring system, which is less common and may confer unique spatial arrangements for receptor interactions .
Pyrimidine-Containing Derivatives
(a) Direct Pyrimidinyl-Thiazole Linkages
Compounds such as 5-(2-((4-methylphenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine () feature a pyrimidine ring directly attached to the thiazole. In contrast, the target compound uses an azetidine spacer, which may reduce steric hindrance and allow better orientation of the phenylpyrimidine group for binding. The azetidine’s carboxamide bridge could also enhance solubility compared to direct amino linkages .
(b) Thiophene-Pyrimidine Hybrids
lists analogs like (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide, which integrate thiophene and pyrimidine moieties.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The N,N,4-trimethyl groups on the thiazole may enhance lipophilicity, while the azetidine’s carboxamide and pyrimidine’s nitrogen atoms could improve aqueous solubility.
- Metabolic Stability: The trifluoromethylphenyl group in analogs like 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide () is known to resist oxidative metabolism. The target compound lacks this group but may benefit from the azetidine’s rigidity, reducing enzymatic degradation .
Tabular Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
